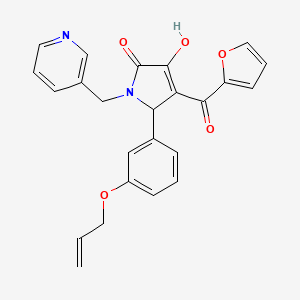![molecular formula C23H25ClN6OS2 B12155513 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12155513.png)
2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the chemical formula C26H22ClN5O4S , is a fascinating hybrid of various functional groups. Let’s break it down:
Triazole Ring: The central core features a 1,2,4-triazole ring, which imparts unique properties.
Aryl Groups: The 4-chlorophenyl and cyclohexyl groups contribute to its aromatic character.
Sulfanyl Group: The sulfur atom (sulfanyl) adds reactivity and potential binding sites.
Hydrazinecarbothioamide: This moiety contains a hydrazine group (N-N bond) and a carbonyl sulfur (C=S) linkage.
准备方法
Synthetic Routes:
Hydrazinecarbothioamide Derivative: Start with the synthesis of the hydrazinecarbothioamide derivative. This involves reacting an appropriate hydrazine compound with a thioamide (e.g., phenyl isothiocyanate).
Triazole Formation: Next, cyclize the hydrazinecarbothioamide derivative with an appropriate alkyne (e.g., phenylacetylene) under basic conditions to form the triazole ring.
Industrial Production:
Industrial-scale production methods may involve multistep processes, optimization, and purification. Unfortunately, specific industrial protocols for this compound are not widely available.
化学反应分析
Oxidation/Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution: The chlorophenyl group could participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and base (e.g., NaOH) may be involved.
Major Products: These reactions could yield various derivatives, including those with altered aromatic substituents.
科学研究应用
Medicinal Chemistry: Investigate its potential as an antifungal, antibacterial, or antitumor agent.
Biochemical Studies: Explore its interactions with enzymes, receptors, or DNA.
Materials Science: Assess its use in organic electronics or sensors.
作用机制
Target Proteins: Identify proteins (enzymes, receptors) that interact with this compound.
Pathways: Investigate pathways affected by its binding (e.g., signal transduction, metabolic pathways).
相似化合物的比较
Unique Features: Highlight its distinct properties compared to similar compounds.
Similar Compounds:
属性
分子式 |
C23H25ClN6OS2 |
|---|---|
分子量 |
501.1 g/mol |
IUPAC 名称 |
1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C23H25ClN6OS2/c24-17-13-11-16(12-14-17)21-27-29-23(30(21)19-9-5-2-6-10-19)33-15-20(31)26-28-22(32)25-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2,(H,26,31)(H2,25,28,32) |
InChI 键 |
DRHKRRBWINHHJG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NNC(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155434.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12155439.png)

![ethyl (5E)-5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B12155453.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155467.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12155476.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12155488.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12155491.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B12155511.png)

![N,N-dimethyl-4-[(1-methyl-1H-indol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B12155525.png)
